Lysine-emtansine

Vue d'ensemble

Description

Synthesis Analysis

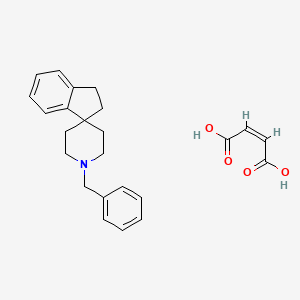

Lysine can be synthesized biotechnologically, as demonstrated in studies where Corynebacterium glutamicum was engineered to produce lysine from sugar alcohols like mannitol, showcasing innovative approaches to amino acid production (Hoffmann et al., 2018)(Hoffmann et al., 2018). Chemical synthesis pathways have also been explored, providing foundational methods that could be adapted for synthesizing lysine-based drug conjugates (Saotome & Kodaira, 1962)(Saotome & Kodaira, 1962).

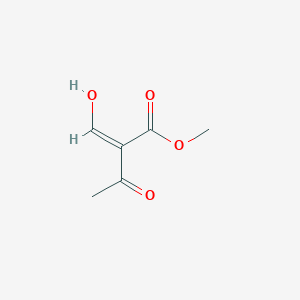

Molecular Structure Analysis

The molecular structure of lysine has been detailed through infrared spectroscopy, revealing how the presence of alkali metals affects its zwitterionic stability, a property that could influence the behavior of lysine-emtansine conjugates (Bush et al., 2007)(Bush et al., 2007).

Chemical Reactions and Properties

The reactivity of lysine in chemical reactions, such as its involvement in the synthesis of bioassay for determining lysine content in foods and feedstuffs, highlights its chemical versatility (Rutherfurd & Moughan, 2007)(Rutherfurd & Moughan, 2007). This reactivity is crucial for the development of lysine-based drug conjugates like lysine-emtansine.

Physical Properties Analysis

Studies on lysine derivatives, such as lysine decarboxylase activity and its implications for the synthesis of diamines, provide insights into the physical properties that could influence the behavior of lysine-emtansine conjugates in biological systems (Liu & Qi, 2022)(Liu & Qi, 2022).

Chemical Properties Analysis

Research on lysine catabolism and its regulatory mechanisms in plants underscores the complex chemical properties of lysine, which could play a role in the stability and reactivity of lysine-emtansine conjugates within biological contexts (Galili et al., 2001)(Galili et al., 2001).

Applications De Recherche Scientifique

Application in Biotherapeutics

Methods of Application or Experimental Procedures: A workflow that combines limited proteolysis with HCD-triggered EThcD and UVPD mass spectrometry is implemented for the characterization of the resulting middle-down large-sized peptides of T-DM1 . Fifty-three payload-containing peptides were identified, leading to the unambiguous identification of 46 out of 92 possible conjugation sites .

Results or Outcomes: The characterization of these types of heterogeneous peptides represents an important step in unraveling the combinatorial nature of lysine-conjugated ADCs . This method allowed for the identification of 46 out of 92 possible conjugation sites .

Site-Selective Lysine Conjugation

Methods of Application or Experimental Procedures: Advances in methodologies for achieving site-selective lysine modification have been discussed, particularly within the context of antibody conjugate construction . This includes the cysteine-to-lysine transfer (CLT) protocol .

Results or Outcomes: The development of site-selective lysine conjugation methods has significant implications for the synthesis of antibody-drug conjugates (ADCs), which often rely extensively upon lysine bioconjugation .

Antibody-Drug Conjugates in Cancer Therapy

Methods of Application or Experimental Procedures: Trastuzumab alone stops growth of cancer cells by binding to the HER2 receptor, whereas trastuzumab emtansine undergoes receptor-mediated internalization into cells, is catabolized in lysosomes where DM1-containing catabolites are released and subsequently bind tubulin to cause mitotic arrest and cell death .

Results or Outcomes

In the EMILIA clinical trial of women with advanced HER2 positive breast cancer who were already resistant to trastuzumab alone, it improved median overall survival by 5.8 months (30.9 months vs. 25.1 months) compared to the combination of lapatinib and capecitabine .

Site-Selective Lysine Conjugation Methods

Methods of Application or Experimental Procedures: Advances in methodologies for achieving site-selective lysine modification have been discussed, particularly within the context of antibody conjugate construction . This includes the cysteine-to-lysine transfer (CLT) protocol .

Results or Outcomes: The development of site-selective lysine conjugation methods has significant implications for the synthesis of antibody-drug conjugates (ADCs), which often rely extensively upon lysine bioconjugation .

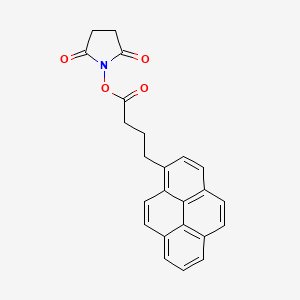

Chemical Conjugation Strategies Targeting Native Amino Acids

Methods of Application or Experimental Procedures: This review focuses on how the development of novel organic synthesis can solve the problems of traditional linker technology . The review introduces and analyses the current developments in the modification of native amino acids on peptides or proteins and their applicability to ADC linker .

Results or Outcomes: The development of novel organic synthesis can solve the problems of traditional linker technology .

Site-Selective Modification Strategies in Antibody–Drug Conjugates

Methods of Application or Experimental Procedures: These reactive handles were then used to site-selectively label antibodies .

Results or Outcomes: The incorporation of these highly reactive ncAAs into antibodies allows for site-selective labeling .

Safety And Hazards

The safety of Lysine-emtansine is a critical aspect of its use. While specific safety data for Lysine-emtansine was not found, it’s important to note that the safety profiles of ADCs are comparable with those of standard-of-care chemotherapeutics, with dose-limiting toxicities associated with the mechanism of activity of the cytotoxic warhead .

Orientations Futures

The future of Lysine-emtansine and other ADCs is promising. Improvements in technology combined with a wealth of clinical data are helping to shape the future development of ADCs. As our understanding of the molecular mechanisms driving cancer progression continues to expand, we anticipate the development of new ADCs that offer more effective and personalized therapeutic options for cancer patients .

Propriétés

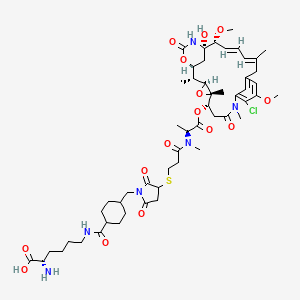

IUPAC Name |

(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39?,40-,41+,46+,52+,53+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRZDBDIKWWPEN-YCPOLOASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H75ClN6O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1103.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lysine-emtansine | |

CAS RN |

1281816-04-3 | |

| Record name | Lysine-emtansine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1281816043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYSINE-EMTANSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9CC1P9UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)